![molecular formula C10H13Cl2N3O3S B2725972 N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide CAS No. 2094633-32-4](/img/structure/B2725972.png)
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[(2,5-dichloropyridin-3-yl)sulfonyl]-2,2-dimethylpropanehydrazide, commonly known as DDDH, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a potent inhibitor of a class of enzymes called serine hydrolases, which have been implicated in a wide range of physiological and pathological processes.
作用机制
DDDH inhibits serine hydrolases by forming a covalent bond with the active site of the enzyme. This covalent bond is irreversible, resulting in long-lasting inhibition of the enzyme. The mechanism of action of DDDH is similar to that of other irreversible inhibitors, such as aspirin and penicillin.
Biochemical and Physiological Effects:
DDDH has been shown to have a range of biochemical and physiological effects. In addition to its analgesic and anti-inflammatory properties, it has been shown to have neuroprotective effects, reducing the damage caused by stroke and traumatic brain injury. It has also been shown to have anti-cancer properties, inhibiting the growth of several types of cancer cells.
实验室实验的优点和局限性
One of the main advantages of DDDH is its potency as a serine hydrolase inhibitor. It is highly selective for FAAH and other serine hydrolases, making it a useful tool for studying the role of these enzymes in various physiological and pathological processes. However, DDDH is also highly reactive and can form covalent bonds with other proteins and molecules, leading to off-target effects. This can make it difficult to interpret the results of experiments using DDDH.
未来方向
There are several future directions for research on DDDH. One area of interest is the development of more selective and less reactive inhibitors of serine hydrolases. This could lead to the development of new medications for pain, inflammation, and other conditions. Another area of interest is the study of the role of serine hydrolases in various physiological and pathological processes, including cancer, neurodegenerative diseases, and metabolic disorders. Finally, the development of new methods for the synthesis and purification of DDDH could improve its availability and reduce the cost of research.
合成方法
The synthesis of DDDH involves the reaction of 2,5-dichloro-3-pyridinesulfonyl chloride with 2,2-dimethylpropanehydrazide in the presence of a base. The reaction is typically carried out in a solvent such as dichloromethane or chloroform, and the product is obtained through purification using column chromatography.
科学研究应用
DDDH has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of several serine hydrolases, including fatty acid amide hydrolase (FAAH), which is involved in the regulation of pain, inflammation, and mood. Inhibition of FAAH by DDDH has been shown to reduce pain and inflammation in animal models, making it a promising candidate for the development of new pain medications.
属性
IUPAC Name |
N'-(2,5-dichloropyridin-3-yl)sulfonyl-2,2-dimethylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O3S/c1-10(2,3)9(16)14-15-19(17,18)7-4-6(11)5-13-8(7)12/h4-5,15H,1-3H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVLWFNBIHWDNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NNS(=O)(=O)C1=C(N=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-1-ethyl-2-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2725889.png)
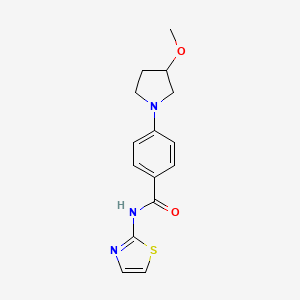
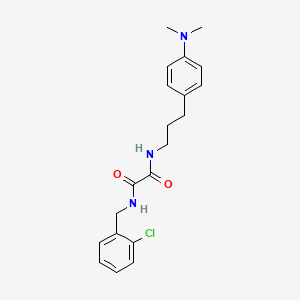
![2-[(4-oxo-1,2-dihydropyrazolo[3,4-d]pyrimidin-6-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2725895.png)

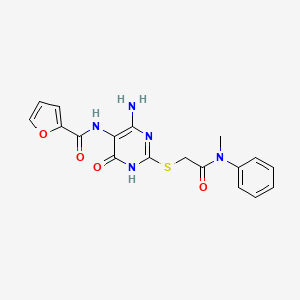
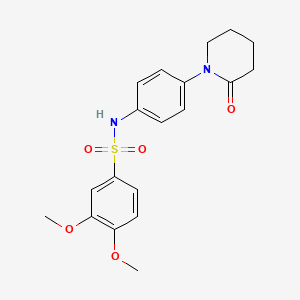
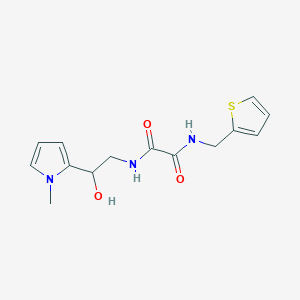
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(5-bromo-2-chlorophenyl)methanone](/img/structure/B2725903.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/no-structure.png)
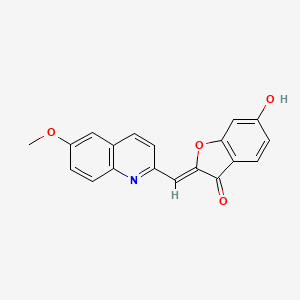
![(E)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)-3-(4-nitrophenyl)acrylonitrile](/img/structure/B2725910.png)
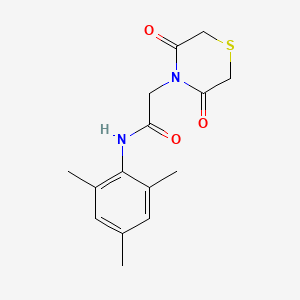
![[4-(Dimethylamino)-3-nitrophenyl]methanol](/img/structure/B2725912.png)